

# A Technical Guide to Human VEGF165 Isoforms and Their Biological Functions

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## Executive Summary

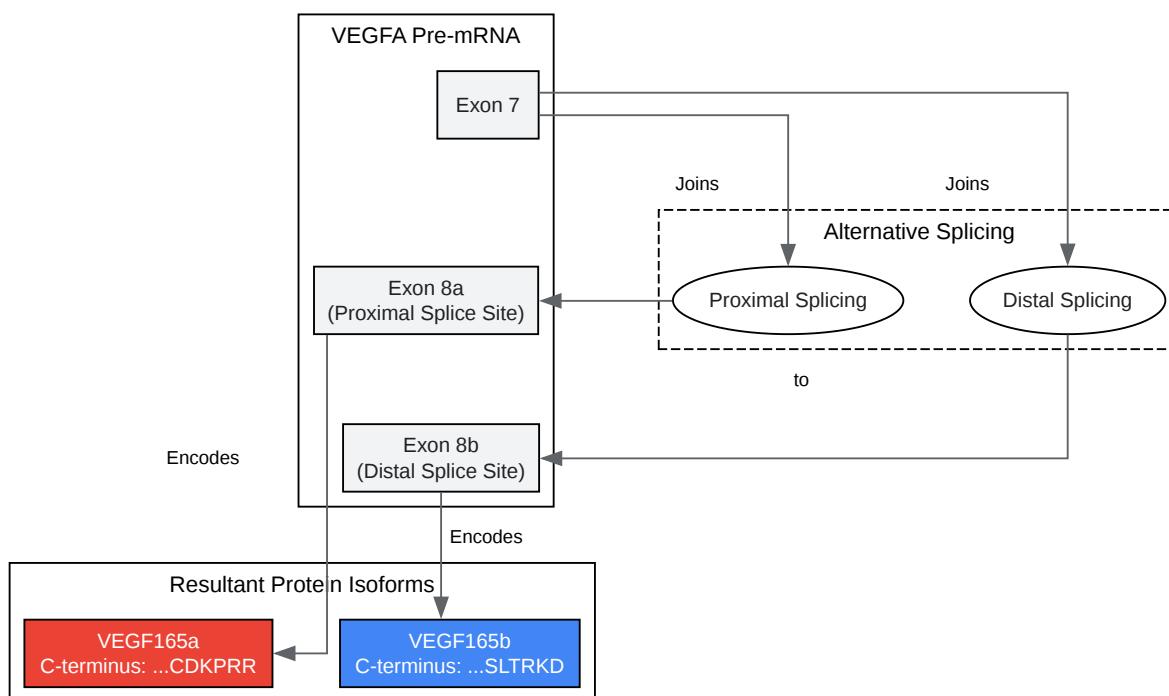
Vascular Endothelial Growth Factor A (VEGF-A) is a pivotal regulator of angiogenesis, the formation of new blood vessels. Its biological activity is intricately controlled through alternative splicing of the VEGFA pre-mRNA, which generates a variety of isoforms with distinct properties. Among these, the 165-amino acid isoform, VEGF165, is the most abundant and biologically potent. However, the discovery of an anti-angiogenic counterpart, VEGF165b, generated by alternative splicing in the terminal exon, has revealed a sophisticated mechanism of angiogenic regulation. This guide provides an in-depth analysis of the pro-angiogenic VEGF165a and the anti-angiogenic VEGF165b isoforms, detailing their molecular structures, biological functions, signaling pathways, and the critical role their balance plays in health and disease. It further outlines key experimental protocols for their study and presents quantitative data to support a comprehensive understanding for therapeutic development.

## Genesis of VEGF165 Isoforms via Alternative Splicing

The human VEGFA gene comprises eight exons. Alternative splicing of the pre-mRNA transcript gives rise to two main families of isoforms, designated VEGFxxx'a' and VEGFxxx'b'. The critical determinant of these families is the selection of a splice site in the terminal exon 8.

- VEGF<sub>xxx'a'</sub> Isoforms (Pro-angiogenic): Generated by proximal splice site selection in exon 8 (exon 8a). This results in a C-terminal amino acid sequence of CDKPRR. VEGF165a is the most prevalent member of this family.[1][2]
- VEGF<sub>xxx'b'</sub> Isoforms (Anti-angiogenic): Generated by distal splice site selection 66 base pairs downstream within exon 8, creating what is termed exon 8b.[2][3] This produces a protein with an identical sequence to the 'a' form, except for the final six amino acids, which are replaced with SLTRKD.[2][4] VEGF165b is the primary member of this inhibitory family. [5][6]

The ratio between these opposing isoforms acts as a molecular switch, tightly regulating angiogenesis in both physiological and pathological contexts.[1]



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**Caption:** Alternative splicing of VEGFA exon 8.

## The Pro-Angiogenic Isoform: VEGF165a

VEGF165a is considered the prototypical pro-angiogenic factor.<sup>[7]</sup> Its structure includes domains encoded by exons 1-5 and 7-8a. The presence of the exon 7-encoded domain confers heparin-binding ability, allowing it to associate with the cell surface and extracellular matrix (ECM), creating a localized guidance cue for endothelial cells.<sup>[7][8]</sup>

## Biological Functions

VEGF165a potently stimulates multiple processes essential for angiogenesis:

- Endothelial Cell Proliferation: It acts as a mitogen, driving the expansion of endothelial cells required for vessel growth.<sup>[9][10]</sup>
- Cell Migration: It promotes the directional movement of endothelial cells, a crucial step in the sprouting of new vessels.<sup>[11]</sup>
- Vascular Permeability: It increases the leakiness of blood vessels, facilitating the extravasation of plasma proteins that form a temporary matrix for migrating cells.<sup>[9]</sup>
- Cell Survival: It provides anti-apoptotic signals, primarily through the PI3K/Akt pathway, ensuring the survival of newly formed vessel structures.<sup>[11][12]</sup>

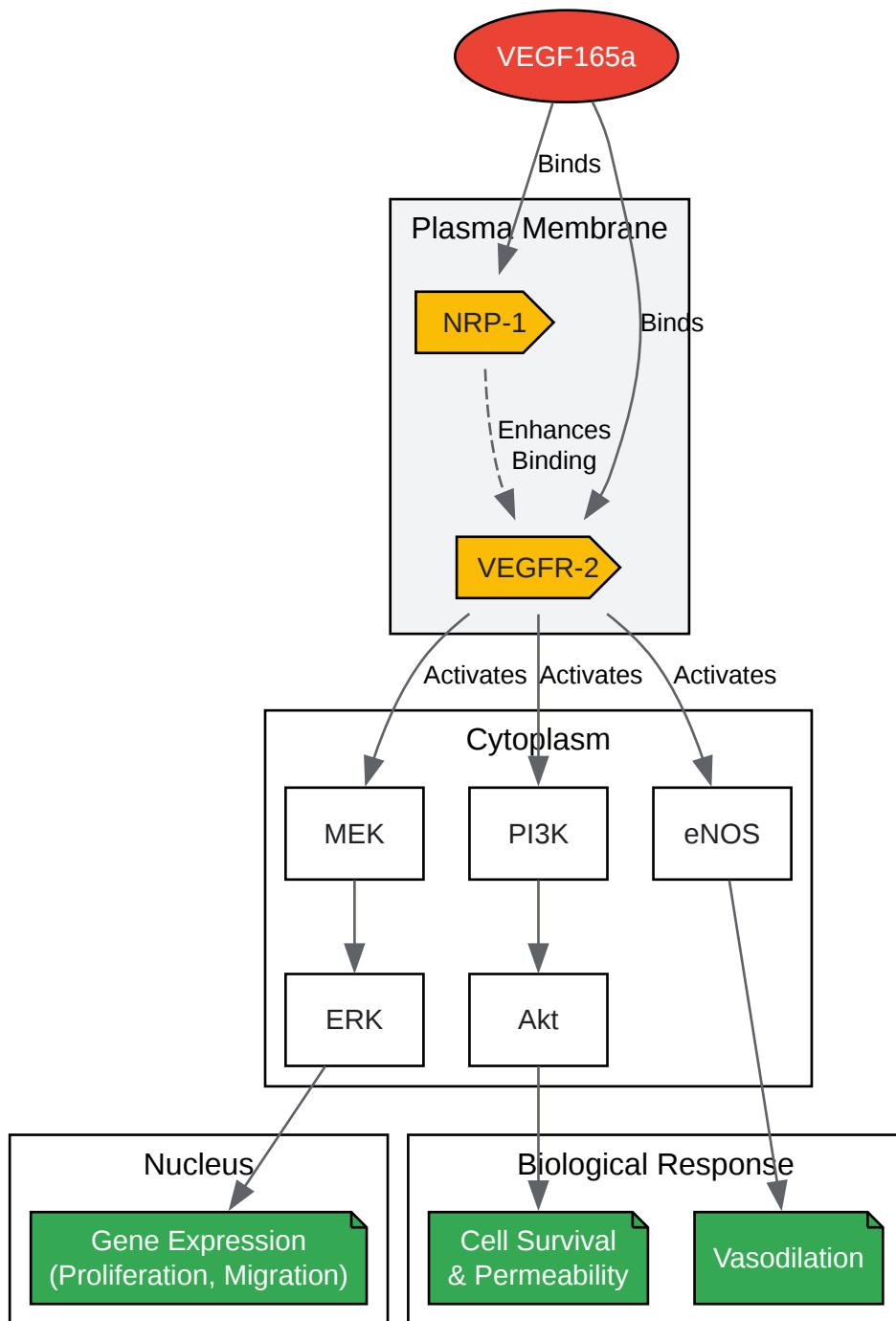
## Signaling Pathways

VEGF165a exerts its effects primarily by binding to and activating VEGF Receptor 2 (VEGFR-2), a receptor tyrosine kinase expressed on endothelial cells.<sup>[13]</sup> The co-receptor Neuropilin-1 (NRP-1) specifically binds the exon 7-encoded domain of VEGF165a, enhancing its affinity for VEGFR-2 and potentiating downstream signaling.<sup>[7][8]</sup>

Key Signaling Cascades:

- VEGFR-2 Dimerization and Autophosphorylation: Ligand binding induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues in the intracellular domain.<sup>[13][14]</sup>

- PI3K/Akt Pathway: Phosphorylated VEGFR-2 recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn activates Akt. This pathway is central to promoting cell survival and permeability.[11][12]
- MAPK/ERK Pathway: Activation of the Ras/Raf/MEK/ERK cascade downstream of VEGFR-2 is critical for stimulating endothelial cell proliferation and migration.[9][12][14]
- eNOS Activation: VEGF165a stimulates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO), a potent vasodilator that also contributes to increased permeability.[11][14]



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**Caption:** Pro-angiogenic signaling pathway of VEGF165a.

## The Inhibitory Isoform: VEGF165b

Initially discovered in normal kidney tissue, VEGF165b is the major anti-angiogenic isoform in the VEGF-A family.<sup>[4][5]</sup> While it is highly expressed in healthy, quiescent tissues, its

expression is significantly downregulated in pathologies characterized by abnormal neovascularization, such as tumors and diabetic retinopathy.[5][6]

## Biological Functions

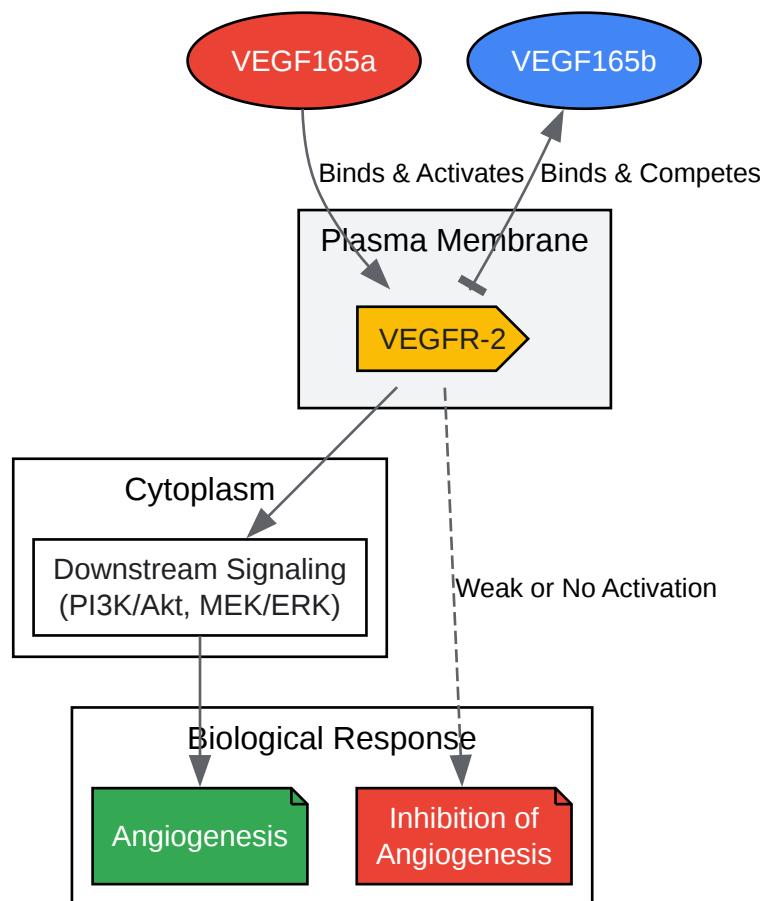
VEGF165b acts primarily as a negative regulator of angiogenesis:

- Inhibition of Proliferation and Migration: It does not stimulate endothelial cell proliferation and actively inhibits the mitogenic and migratory effects induced by VEGF165a.[3][15]
- Competitive Antagonism: It competes with VEGF165a for binding to VEGFR-2, thereby preventing the activation of pro-angiogenic signaling.[3]
- Weak Agonism: Some studies suggest VEGF165b is not a pure antagonist but a weak partial agonist, capable of inducing a low level of VEGFR-2 phosphorylation that is insufficient to trigger a full angiogenic response but can block the action of the more efficacious VEGF165a.[7][16][17]

## Signaling Pathways

VEGF165b binds to VEGFR-2 with an affinity similar to that of VEGF165a but fails to induce robust receptor activation.[7] The altered C-terminus is thought to prevent the conformational change required for full kinase activation, leading to a differential and non-productive phosphorylation pattern.[5][6]

Recent evidence also indicates that VEGF165b can modulate signaling through VEGFR-1. In peripheral arterial disease (PAD), elevated VEGF165b levels were shown to prevent the activation of a pro-angiogenic VEGFR-1/STAT3 signaling pathway by VEGF165a, thus inhibiting perfusion recovery.[18]



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**Caption:** Inhibitory mechanism of VEGF165b.

## Quantitative Data Summary

**Table 1: Receptor Binding Affinities (Kd) of VEGF165 Isoforms**

Isoform	Receptor	Binding Affinity (Kd)	Method	Reference(s)
VEGF165a	VEGFR-2	~450 pM	Radioligand Binding	[7]
VEGF165b	VEGFR-2	~770 pM	Radioligand Binding	[7]
VEGF165a	VEGFR-1	~10-20 pM	Various	[19]
VEGF165a	Neuropilin-1	< 3 nM	Radioligand Binding	[7]
VEGF165b	Neuropilin-1	No significant binding	Various	[7]

**Table 2: Comparative Biological Activity of VEGF165 Isoforms**

Assay	Parameter	VEGF165a	VEGF165b	Reference(s)
Endothelial Cell Proliferation	% Increase vs Control	~60% increase (at 50-100 ng/mL)	No significant stimulation; inhibits VEGF165a effect	[20],[15]
VEGFR-2 Phosphorylation	Fold Increase vs Control	> 5-fold increase (Tyr1175)	Weakly induces phosphorylation; inhibits VEGF165a effect	[14],[5]
In Vivo Tumor Growth	Tumor Volume	Significant increase	Slower growth rate compared to VEGF165a-expressing tumors	[3],[17]
In Vivo Angiogenesis (CAM Assay)	Blood Vessel Formation	Potent stimulation	Weak stimulation	[21],[17]

**Table 3: Relative Expression of VEGF Isoforms in Human Tissues**

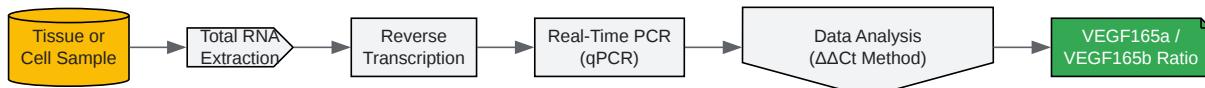
Tissue Type	Condition	Predominant Isoform Family	Finding	Reference(s)
Colon	Normal	VEGFxxxb	>90% of total VEGF mRNA is VEGFxxxb	[3]
Colon	Carcinoma	VEGFxxx'a'	Switch to predominantly pro-angiogenic 'a' isoforms	[3]
Kidney	Normal	VEGF165b	Present in 17 of 18 normal samples	[4]
Kidney	Renal Cell Carcinoma	VEGF165a	VEGF165b expression lost in 14 of 18 tumors	[4]
Eye (Vitreous)	Normal	VEGF165b	Anti-angiogenic isoforms dominate	[5]
Eye (Vitreous)	Proliferative Diabetic Retinopathy	VEGF165a	Pro-angiogenic shift in isoform balance	[5]

## Key Experimental Protocols

### Protocol: Differentiating VEGF165a and VEGF165b by RT-qPCR

This protocol allows for the quantification of the relative mRNA expression levels of the 'a' and 'b' isoforms.

- RNA Extraction: Isolate total RNA from tissue samples or cultured cells using a suitable kit (e.g., RNeasy, Qiagen) according to the manufacturer's instructions. Perform DNase digestion to eliminate genomic DNA contamination.[2]
- Reverse Transcription (RT): Synthesize cDNA from 0.3-1.0 µg of total RNA using an oligo(dT) primer and a reverse transcriptase enzyme.[2]
- Primer Design: Design specific primers that can differentiate the isoforms. A common strategy involves a forward primer in exon 7 and two distinct reverse primers: one spanning the unique exon 7-8a junction for VEGF165a, and another spanning the unique exon 7-8b junction for VEGF165b. Alternatively, a pan-VEGF primer set amplifying a region common to both can be used in conjunction with isoform-specific primers for relative quantification.[2][3]
- Quantitative PCR (qPCR): Perform real-time PCR using a SYBR Green-based master mix. The reaction typically involves an initial denaturation step (e.g., 95°C for 10-15 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (e.g., 60°C for 30s).[2]
- Data Analysis: Calculate the relative expression of each isoform using the  $\Delta\Delta Ct$  method, normalizing to a stable housekeeping gene (e.g.,  $\beta$ -actin). The ratio of VEGF165a to VEGF165b can then be determined to assess the angiogenic balance.



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**Caption:** Experimental workflow for VEGF isoform analysis by RT-qPCR.

## Protocol: Analysis of VEGFR-2 Signaling by Western Blot

This method assesses the activation of downstream signaling molecules following stimulation with VEGF165 isoforms.

- Cell Culture and Stimulation: Culture human endothelial cells (e.g., HUVECs) until quiescent. Treat cells with 20-50 ng/mL of VEGF165a or VEGF165b for a short duration (e.g., 5-10 minutes) to capture peak phosphorylation events.[14]
- Protein Extraction: Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[2]
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA or Bradford assay).
- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).
  - Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-VEGFR2 (Tyr1175), anti-phospho-ERK) and total proteins (e.g., anti-VEGFR2, anti-ERK) as loading controls.
  - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

## Protocol: Endothelial Cell Proliferation (MTT) Assay

This assay measures the mitogenic activity of VEGF165 isoforms.

- Cell Seeding: Seed HUVECs into a 96-well plate at a low density and allow them to adhere overnight in serum-reduced media.
- Treatment: Replace the medium with fresh serum-free medium containing various concentrations of recombinant VEGF165a or VEGF165b (e.g., 5-100 ng/mL).[20][21] Include a no-growth-factor control.

- Incubation: Incubate the cells for 48-72 hours to allow for proliferation.[21]
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization and Measurement: Solubilize the formazan crystals with a detergent solution (e.g., DMSO or acidified isopropanol). Measure the absorbance at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

## Conclusion and Therapeutic Implications

The differential biological activities of VEGF165a and VEGF165b underscore a critical regulatory axis in angiogenesis. The balance between these pro- and anti-angiogenic isoforms is disrupted in numerous diseases, presenting a compelling target for therapeutic intervention. In oncology and neovascular eye diseases, where the balance shifts towards the pro-angiogenic VEGF165a, strategies aimed at either inhibiting VEGF165a directly (e.g., bevacizumab) or restoring the inhibitory tone by increasing VEGF165b levels could be beneficial.[3][5][6] Conversely, in conditions of insufficient angiogenesis, such as peripheral arterial disease, antagonizing the inhibitory effects of VEGF165b may promote therapeutic neovascularization.[18] The development of isoform-specific antibodies and splice-switching oligonucleotides that can precisely modulate the VEGF165a/VEGF165b ratio represents a promising frontier for creating more targeted and effective therapies for angiogenesis-dependent diseases.[12]

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